![molecular formula C23H22BrN3O4 B2497253 1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-57-4](/img/structure/B2497253.png)

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Spiro compounds, including those with pyrazolo[1,5-c][1,3]oxazine and piperidine components, are often synthesized through cyclization reactions and can exhibit antimicrobial, anti-inflammatory, and antioxidant activities (Mandzyuk et al., 2020). The synthesis of related compounds involves interactions between phenols and ketones or reactions with diazonium salts to form various heterocyclic derivatives, indicating a versatile approach to building complex spiro frameworks (Attaby et al., 2006).

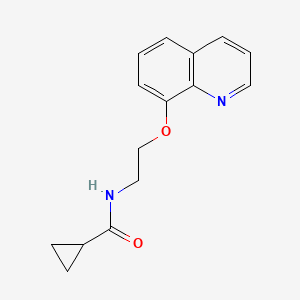

Molecular Structure Analysis

Molecular structure analysis of spiro compounds and related heterocyclic derivatives often involves spectroscopic methods, including IR, NMR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of the molecular framework. Compounds with similar structural features have been studied to understand their conformations and electronic interactions, which play a crucial role in their chemical reactivity and potential biological activity (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds with pyrazolo and piperidine motifs often include nucleophilic addition, condensation, and cyclization reactions. These reactions can lead to a variety of functionalized derivatives with potential for further chemical transformations (Abdelhamid et al., 2016). The chemical properties of these compounds, such as reactivity towards different reagents and stability under various conditions, are determined by their molecular structure and electronic configuration.

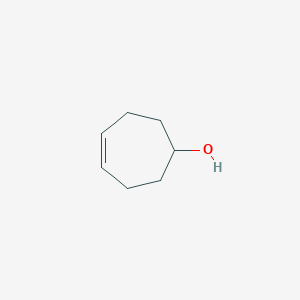

Physical Properties Analysis

The physical properties of spiro compounds and related heterocyclic derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Techniques like X-ray crystallography provide detailed insights into the arrangement of atoms within the crystal lattice, which is essential for understanding the compound's physical characteristics and its interactions in solid form (Govindhan et al., 2017).

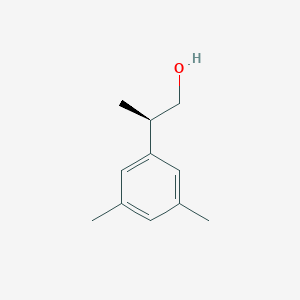

Chemical Properties Analysis

The chemical properties of such complex molecules are closely related to their functional groups and molecular structure. Reactivity, acidity/basicity, and the potential for forming bonds with other molecules are key aspects of their chemical behavior. Studies on similar compounds have explored their potential biological activities, highlighting the importance of specific structural features for their chemical properties and interactions with biological targets (Zhang et al., 2019).

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research on compounds closely related to the specified chemical, such as oxazines and thiazines, has shown significant interest due to their diverse synthetic applications and biological activities. Oxazines and their derivatives are synthesized through various methods, including the dehydration of dihydro-oxazines or cyclization of nitroso compounds with urea, which offer pathways for creating structurally diverse and biologically active molecules (Sainsbury, 1991). The synthesis of benzoxazines, a closely related class, involves condensation reactions of o-phenylenediamines, showcasing a methodology for producing compounds with potential pharmaceutical applications (Ibrahim, 2011).

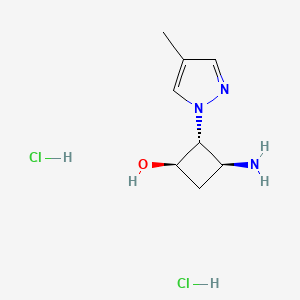

Biological Significance and Applications

The biological significance of oxazine and thiazine derivatives extends to their potential antimicrobial and enzyme inhibitory activities. Oxazolidinone antimicrobials, for instance, have been identified as potent antibacterial agents against Gram-positive bacteria, with some showing superior activity to established antibiotics (Phillips & Sharaf, 2016). This highlights the therapeutic potential of oxazine derivatives in addressing antibiotic resistance. Similarly, compounds bearing the benzoxazinoid structure have been explored for their antimicrobial properties, indicating a broad spectrum of activity that could be beneficial in drug discovery (de Bruijn, Gruppen, & Vincken, 2018).

properties

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)-9-bromospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O4/c1-14(28)26-8-6-23(7-9-26)27-19(17-11-16(24)3-5-20(17)31-23)12-18(25-27)15-2-4-21-22(10-15)30-13-29-21/h2-5,10-11,19H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTPSZQKORVLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)